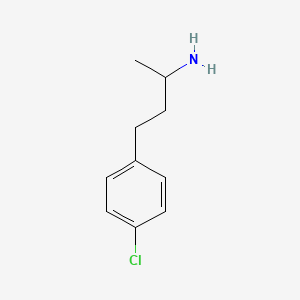

4-(4-Chlorophenyl)butan-2-amine

Description

BenchChem offers high-quality 4-(4-Chlorophenyl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)butan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-8H,2-3,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNLOGUCRBHVEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemistry:given the Likely Importance of Stereochemistry, the Synthesis of the Individual R and S Enantiomers is Crucial. Biological Evaluation of the Pure Enantiomers Would Allow for the Identification of the More Active Eutomer and the Determination of the Eudismic Ratio, Providing a Clearer Understanding of the Stereochemical Requirements of the Target.

By systematically applying these design principles and utilizing computational tools such as comparative molecular field analysis (CoMFA) and molecular docking, it is possible to rationally design novel analogs of 4-(4-chlorophenyl)butan-2-amine with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Crystallographic and Solid State Structural Analysis

Single Crystal X-ray Diffraction Studies

The following subsections were planned for a detailed discussion based on crystallographic data. However, due to the lack of available information, these sections remain undeveloped.

Determination of Absolute Configuration

For chiral molecules such as 4-(4-Chlorophenyl)butan-2-amine, which contains a stereocenter at the second carbon of the butane (B89635) chain, single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration (R or S) of a specific enantiomer. This technique, particularly when using anomalous dispersion, allows for the unambiguous assignment of the spatial arrangement of the atoms. Without a crystal structure, the absolute configuration of any resolved enantiomers of this compound cannot be confirmed through this primary method.

Analysis of Crystal Packing and Lattice Interactions

An analysis of crystal packing would reveal how individual molecules of 4-(4-Chlorophenyl)butan-2-amine arrange themselves in a repeating three-dimensional lattice. This would involve examining intermolecular distances and contacts to identify significant forces such as van der Waals interactions, and potential π-π stacking interactions involving the chlorophenyl rings. Such information is crucial for understanding the stability and physical properties of the crystalline solid.

Characterization of Hydrogen Bonding Networks

The primary amine group in 4-(4-Chlorophenyl)butan-2-amine is capable of acting as a hydrogen bond donor, while the nitrogen atom and the chlorine atom could potentially act as hydrogen bond acceptors. A crystallographic study would elucidate the presence and geometry of any intermolecular or intramolecular hydrogen bonds. These networks are fundamental in dictating the crystal's architecture and influencing properties like melting point and solubility.

Polymorphism and Crystallization Behavior

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties. The study of the crystallization behavior of 4-(4-Chlorophenyl)butan-2-amine under various conditions (e.g., different solvents, temperatures, and cooling rates) would be necessary to identify if it can form multiple polymorphic structures. Currently, there are no published studies on the polymorphism or crystallization behavior of this specific compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-(4-Chlorophenyl)butan-2-amine, DFT calculations can elucidate its geometry, spectroscopic signatures, and reactivity. Such studies typically employ functionals like B3LYP with basis sets such as 6-31G(d) or higher to achieve a balance between accuracy and computational cost. mdpi.com

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For a flexible molecule like 4-(4-Chlorophenyl)butan-2-amine, which has several rotatable single bonds, a conformational analysis is crucial. This involves identifying all stable conformers (local minima on the potential energy surface) and determining their relative energies to find the global minimum, which represents the most populated conformation at equilibrium.

Studies on analogous compounds like amphetamine reveal multiple stable conformers that differ in the orientation of the alkylamine side chain relative to the phenyl ring. rsc.orgrsc.org For 4-(4-Chlorophenyl)butan-2-amine, the key dihedral angles along the butane (B89635) chain would be systematically rotated to map the potential energy surface. The optimized geometry of the lowest energy conformer would provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for the Lowest Energy Conformer of 4-(4-Chlorophenyl)butan-2-amine (Illustrative)

| Parameter | Bond/Atoms | Predicted Value |

| Bond Lengths (Å) | C-Cl | 1.75 |

| C-C (aromatic) | 1.39 - 1.40 | |

| C-C (alkyl) | 1.53 - 1.54 | |

| C-N | 1.47 | |

| **Bond Angles (°) ** | C-C-Cl | 119.5 |

| C-N-H | 109.5 | |

| C-C-C (alkyl) | 112.0 | |

| Dihedral Angle (°) | C(ar)-C-C-C | ~ 60-70 |

Once the geometry is optimized, DFT can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. The resulting spectrum can be compared with experimental FT-IR data. For 4-(4-Chlorophenyl)butan-2-amine, characteristic vibrational modes would include N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic parts, C=C stretching of the phenyl ring, and the distinctive C-Cl stretching vibration. Computational studies on similar molecules show a good correlation between calculated and experimental frequencies after applying a scaling factor to account for anharmonicity and basis set limitations. rsc.orgresearchgate.net

Table 2: Predicted Principal IR Vibrational Frequencies for 4-(4-Chlorophenyl)butan-2-amine (Illustrative)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3300 - 3400 | N-H stretching (amine) |

| 3050 - 3100 | C-H stretching (aromatic) |

| 2850 - 2960 | C-H stretching (aliphatic) |

| 1595, 1490 | C=C stretching (aromatic ring) |

| 1450 | C-H bending (aliphatic) |

| 1090 | C-Cl stretching |

| 820 | C-H out-of-plane bending (para-substituted ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. liverpool.ac.uk These calculations provide theoretical ¹H and ¹³C chemical shifts for each atom in the molecule. Such predictions are crucial for assigning peaks in experimental NMR spectra. arxiv.orgnih.govbiorxiv.org For this molecule, distinct signals would be predicted for the aromatic protons, the protons on the butane chain, the methyl group protons, and the amine protons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 4-(4-Chlorophenyl)butan-2-amine (Illustrative)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH (ortho to Cl) | 7.25 | 129.0 |

| Aromatic CH (meta to Cl) | 7.10 | 130.5 |

| Aromatic C-Cl | - | 132.0 |

| Aromatic C-CH₂ | - | 140.0 |

| CH₂ (benzylic) | 2.70 | 40.5 |

| CH₂ (adjacent to CH) | 1.80 | 31.0 |

| CH (amine-bearing) | 3.10 | 49.0 |

| CH₃ | 1.20 | 22.5 |

DFT provides detailed information about the electronic properties of a molecule. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. schrodinger.comyoutube.com

For 4-(4-Chlorophenyl)butan-2-amine, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO may also be distributed over the aromatic system. Reactivity descriptors such as chemical potential, hardness, softness, and the electrophilicity index can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. rsc.org Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The amine group would be a region of negative potential (a nucleophilic site), while the amine hydrogens would be regions of positive potential.

Table 4: Predicted Electronic Properties of 4-(4-Chlorophenyl)butan-2-amine (Illustrative)

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Gap | 5.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 0.8 |

Molecular Modeling and Docking Studies

Molecular modeling techniques, particularly molecular docking, are used to predict how a molecule (a ligand) binds to the active site of a biological target, such as a protein or enzyme. This is crucial for understanding potential pharmacological activity.

Given its structural similarity to phenylalkylamines, 4-(4-Chlorophenyl)butan-2-amine could be investigated as a ligand for various receptors or transporters in the central nervous system, such as monoamine transporters or T-type calcium channels. nih.gov Docking simulations would place the molecule into the binding pocket of a target protein and score the different binding poses based on the predicted binding affinity (e.g., in kcal/mol).

The results would detail the specific intermolecular interactions responsible for binding. Key interactions for 4-(4-Chlorophenyl)butan-2-amine would likely include:

Hydrogen Bonding: The primary amine group can act as a hydrogen bond donor, interacting with acceptor residues like aspartate or glutamate (B1630785) in the receptor site.

Hydrophobic Interactions: The chlorophenyl ring and the alkyl chain can form hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The aromatic ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These studies can guide the design of new derivatives with improved affinity or selectivity for a specific biological target. researchgate.net

Table 5: Hypothetical Docking Results of 4-(4-Chlorophenyl)butan-2-amine with a Monoamine Transporter

| Binding Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | ASP-79 | Hydrogen Bond |

| PHE-320 | π-π Stacking | ||

| ILE-172, VAL-175 | Hydrophobic |

In Silico Prediction of Chemical Transformations and Stability

In silico metabolism prediction software can identify likely sites of metabolism by cytochrome P450 (CYP) enzymes. creative-biolabs.comsimulations-plus.com For 4-(4-Chlorophenyl)butan-2-amine, potential metabolic transformations include:

Aromatic Hydroxylation: Addition of a hydroxyl group to the chlorophenyl ring.

N-Dealkylation: While this is a primary amine, oxidation can lead to deamination.

Aliphatic Hydroxylation: Hydroxylation at positions on the butane chain, particularly at the benzylic position, is a common metabolic pathway.

These predictions are based on models that consider factors like the reactivity of specific atoms and their accessibility within the enzyme's active site. helsinki.fi

Chemical stability can also be assessed computationally. For instance, the stability of the amine group towards oxidation or other degradation pathways can be studied by calculating reaction energies for potential degradation reactions. acs.org These studies help in predicting the shelf-life and potential incompatibilities of the compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Computational and theoretical chemistry studies, specifically Hirshfeld surface analysis, provide valuable insights into the intermolecular interactions that govern the crystal packing of molecules. This analysis method allows for the visualization and quantification of these non-covalent interactions.

As of the latest available research, a specific Hirshfeld surface analysis for the compound 4-(4-Chlorophenyl)butan-2-amine has not been reported in the scientific literature. Therefore, to illustrate the utility of this technique for understanding compounds containing a 4-chlorophenyl group, findings from studies on structurally related molecules are presented below. These examples demonstrate the types and relative importance of intermolecular contacts that can be expected in similar structures.

Detailed Research Findings on Related Compounds

Hirshfeld surface analysis of various crystalline compounds incorporating a 4-chlorophenyl moiety reveals a consistent pattern of intermolecular interactions. The dominant forces in the crystal packing are typically weak van der Waals interactions, with more specific contacts also playing a significant role.

For instance, in the crystal structure of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole , the analysis indicates that H···H contacts are the most significant contributors to the crystal packing. gazi.edu.trnih.gov This is a common feature in organic molecules with a high proportion of hydrogen atoms on their surfaces. The study also highlights the importance of interactions involving the chlorine atom and π-systems. gazi.edu.trnih.gov

Similarly, an analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole shows that H···H contacts account for the largest portion of the Hirshfeld surface. kayseri.edu.trnih.gov This is followed by H···C/C···H contacts, indicating the presence of C-H···π interactions. kayseri.edu.trnih.gov The chlorine atom also participates in significant intermolecular contacts, specifically Cl···H/H···Cl interactions. kayseri.edu.trnih.gov

These studies collectively suggest that for molecules containing a 4-chlorophenyl group, the crystal packing is a complex interplay of various non-covalent interactions. The Hirshfeld surface analysis provides a quantitative breakdown of these contributions.

Data from Hirshfeld Surface Analysis of Related Compounds

| Intermolecular Contact | Contribution in 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole (%) gazi.edu.trnih.gov | Contribution in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole (%) kayseri.edu.trnih.gov |

| H···H | 48.7 | 39.2 |

| H···C/C···H | 22.2 | 25.2 |

| Cl···H/H···Cl | 8.8 | 11.4 |

| H···O/O···H | 8.2 | 8.0 |

| H···N/N···H | 5.1 | - |

Structure Activity Relationship Sar and Structural Analogue Exploration

Influence of Aromatic and Aliphatic Substituents on Molecular Interactions

The molecular interactions of 4-(4-chlorophenyl)butan-2-amine are significantly influenced by its key structural features: the para-substituted chlorophenyl ring and the butan-2-amine side chain. The nature and position of substituents on both the aromatic and aliphatic parts of the molecule can dramatically alter its biological activity, particularly its affinity and selectivity for targets such as monoamine transporters.

The aliphatic butan-2-amine chain also plays a crucial role. The length and branching of the alkyl chain can affect both the potency and selectivity of the compound. In a series of N-ethyl-hexedrone analogues, it was observed that increasing the length of the aliphatic side chain from a methyl to a propyl group increased the potency of dopamine (B1211576) uptake inhibition. nih.gov The ethyl group at the alpha-position of the butan-2-amine chain in 4-(4-chlorophenyl)butan-2-amine, as compared to a methyl group in amphetamine, can influence the steric and hydrophobic interactions within the binding site. This additional methylene (B1212753) group provides greater conformational flexibility, which can impact how the molecule adopts an optimal binding pose. Furthermore, N-alkylation can also modulate activity, with studies showing that increasing the N-alkyl chain length in some phenethylamines can augment relative potency at SERT. nih.gov

The following table provides a comparative view of the impact of substituents on the activity of related phenethylamine (B48288) analogues at monoamine transporters.

Table 1: Influence of Substituents on Monoamine Transporter Inhibition (IC50 in µM)

| Compound | Substitution | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |

|---|---|---|---|---|---|

| Amphetamine | Unsubstituted | 0.28 | 0.046 | 3.3 | nih.gov |

| 4-Chloroamphetamine | 4-Chloro | 0.69 | 0.58 | 0.18 | nih.gov |

| Methamphetamine | N-Methyl | 0.23 | 0.051 | 4.6 | nih.gov |

| 4-Chloromethamphetamine | 4-Chloro, N-Methyl | 0.58 | 0.54 | 0.24 | nih.gov |

This table is for illustrative purposes and shows data for related compounds to infer potential trends for 4-(4-chlorophenyl)butan-2-amine.

Stereochemical Impact on Recognition and Binding Affinities

The presence of a chiral center at the second carbon of the butane (B89635) chain in 4-(4-chlorophenyl)butan-2-amine means that it exists as two enantiomers, (R)- and (S)-4-(4-chlorophenyl)butan-2-amine. Stereochemistry is a critical factor in the interaction of small molecules with biological targets, which are themselves chiral. The differential binding of enantiomers to receptors and transporters is a well-established phenomenon in pharmacology.

For structurally related phenylethylamines, stereoselectivity at monoamine transporters has been extensively documented. For example, studies on norepinephrine (B1679862) and its analogs have shown that while the norepinephrine transporter (NET) and dopamine transporter (DAT) preferentially transport the (S)-enantiomer, the serotonin (B10506) transporter (SERT) shows a preference for the (R)-enantiomer of norepinephrine. nih.gov Conversely, for epinephrine, NET and DAT show higher transport rates for the (R)-enantiomer, while SERT prefers the (S)-enantiomer. nih.gov This highlights that the stereochemical preference can be highly specific to both the ligand and the transporter.

In the context of amphetamine and its analogs, the stereochemistry at the alpha-carbon significantly influences their activity. Generally, the (S)-enantiomer of amphetamine is more potent as a central nervous system stimulant than the (R)-enantiomer. This is attributed to its higher affinity and efficacy at DAT and NET. The stereoselective transport of phenylethylamine derivatives by monoamine transporters underscores the importance of the three-dimensional arrangement of the pharmacophoric elements for optimal interaction with the binding site. nih.gov

Given these precedents, it is highly probable that the (R)- and (S)-enantiomers of 4-(4-chlorophenyl)butan-2-amine will exhibit different binding affinities and functional activities at monoamine transporters. The precise nature of this stereoselectivity would depend on how the para-chloro substituent and the ethyl group at the chiral center interact with the specific amino acid residues within the binding pockets of DAT, NET, and SERT.

The following table illustrates the stereoselective uptake of some phenylethylamine derivatives by human monoamine transporters.

Table 2: Stereoselective Uptake of Phenylethylamine Derivatives by Monoamine Transporters

| Compound | Enantiomer | Transporter | Relative Transport Rate | Reference |

|---|---|---|---|---|

| Norepinephrine | (S) | NET | Preferred | nih.gov |

| Norepinephrine | (R) | NET | Less Preferred | nih.gov |

| Norepinephrine | (S) | DAT | Preferred | nih.gov |

| Norepinephrine | (R) | DAT | Less Preferred | nih.gov |

| Norepinephrine | (S) | SERT | Less Preferred | nih.gov |

| Norepinephrine | (R) | SERT | Preferred | nih.gov |

| Epinephrine | (R) | NET | Preferred | nih.gov |

| Epinephrine | (S) | NET | Less Preferred | nih.gov |

| Epinephrine | (R) | DAT | Preferred | nih.gov |

| Epinephrine | (S) | DAT | Less Preferred | nih.gov |

| Epinephrine | (R) | SERT | Less Preferred | nih.gov |

| Epinephrine | (S) | SERT | Preferred | nih.gov |

This table demonstrates the principle of stereoselectivity for related compounds.

Conformational Analysis and its Correlation with Chemical Behavior

The biological activity of a flexible molecule like 4-(4-chlorophenyl)butan-2-amine is intimately linked to its conformational preferences. The molecule can adopt various spatial arrangements due to rotation around its single bonds, and it is often a specific, low-energy conformer that is responsible for binding to a biological target. Conformational analysis aims to identify these stable conformers and understand the energy barriers between them.

For phenethylamines, a key conformational feature is the orientation of the phenyl ring relative to the amino group. Computational studies on amphetamine have identified three main low-energy conformers. nih.govnih.gov The relative populations of these conformers can be influenced by the solvent and by substitutions on the molecule. nih.gov The biologically active conformation is the one that best fits the binding site of the target protein. The design of conformationally rigid analogs, where the structure is locked into a specific conformation, is a common strategy in drug design to enhance potency and selectivity. nih.gov

Comparative Studies with Related Butylamine and Phenethylamine Scaffolds

The 4-(4-chlorophenyl)butan-2-amine scaffold can be viewed as a hybrid of a substituted phenethylamine and a substituted butylamine. Comparing its properties to these parent scaffolds provides valuable insights into its potential biological activities.

The phenethylamine scaffold is a well-known pharmacophore present in a wide range of psychoactive substances, including stimulants, empathogens, and hallucinogens. mdpi.com These compounds typically interact with monoamine transporters, and their activity is highly dependent on the substitution pattern on the phenyl ring and the amine group. The addition of a para-chloro group, as seen in 4-chloroamphetamine, is known to shift the activity profile, often increasing serotonergic effects. nih.gov

Pharmacophore modeling studies of monoamine reuptake inhibitors often identify a common set of features: a hydrophobic aromatic ring, a nitrogen atom that is protonated at physiological pH, and a specific distance and orientation between these two features. scispace.com 4-(4-Chlorophenyl)butan-2-amine possesses these general features. The key difference from a simple phenethylamine is the extended and branched alkyl chain, which may allow for additional hydrophobic interactions within the binding site or, conversely, introduce steric hindrance.

Design Principles for New Chemical Entities based on 4-(4-Chlorophenyl)butan-2-amine

The structure of 4-(4-chlorophenyl)butan-2-amine provides a promising scaffold for the design of new chemical entities, particularly those targeting monoamine transporters or monoamine oxidase (MAO). Based on the structure-activity relationships of related compounds, several design principles can be proposed.

Biochemical Interactions and Research Applications Excluding Clinical Human Data

Investigation of Enzyme Inhibition Mechanisms

Kinetic Analysis of Enzyme-Ligand Interactions

A thorough search of scientific databases and literature reveals no specific studies detailing the kinetic analysis of interactions between 4-(4-Chlorophenyl)butan-2-amine and any enzymes. Therefore, no data on its inhibitory constants (K_i), half-maximal inhibitory concentrations (IC_50), or the nature of its inhibition (e.g., competitive, non-competitive, uncompetitive) are available.

Exploration of Allosteric or Active Site Modulation

There is currently no published research that explores whether 4-(4-Chlorophenyl)butan-2-amine acts as an allosteric modulator or directly interacts with the active site of any specific enzymes.

Receptor Binding Profiling and Ligand-Receptor Interaction Studies

Specificity and Affinity against Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin)

While the aforementioned patent suggests a potential interaction with dopamine and norepinephrine (B1679862) systems, no concrete receptor binding data, such as affinity (K_i) or efficacy (EC_50 or IC_50) values for 4-(4-Chlorophenyl)butan-2-amine at dopamine, serotonin (B10506), or other neurotransmitter receptors, have been published. The specificity of this compound for any particular receptor subtype remains uncharacterized in the available scientific literature.

Biochemical Pathways and Metabolic Stability Studies

Investigation of Biotransformation Pathways

There are no available studies on the biotransformation or metabolism of 4-(4-Chlorophenyl)butan-2-amine. Consequently, its metabolic pathways, including the enzymes involved (such as cytochrome P450 isoenzymes) and the resulting metabolites, have not been identified. Similarly, data on its metabolic stability in vitro or in vivo are absent from the scientific record.

Despite the synthesis of 4-(4-Chlorophenyl)butan-2-amine and its mention in patent literature as a compound of potential interest, there is a clear absence of publicly available, peer-reviewed research detailing its biochemical interactions. The specific mechanisms of enzyme inhibition, receptor binding profiles, and metabolic fate of this compound remain to be elucidated by future scientific investigation. Therefore, a comprehensive and scientifically accurate article on these specific aspects of 4-(4-Chlorophenyl)butan-2-amine cannot be generated at this time.

Enzymatic Resistance to Chemical Bond Cleavage (e.g., C-Cl, C-F)

The stability of the carbon-chlorine (C-Cl) bond in 4-(4-Chlorophenyl)butan-2-amine is a key determinant of its metabolic fate and persistence in biological systems. Generally, the C-Cl bond on an aromatic ring is resistant to enzymatic cleavage. nih.gov This stability is attributed to the high bond energy and the steric hindrance provided by the aromatic ring.

While direct metabolism studies on 4-(4-Chlorophenyl)butan-2-amine are not extensively documented, research on the metabolism of other compounds containing a 4-chlorophenyl moiety provides valuable insights. For instance, a study on the disposition of a complex molecule containing a 4-chlorophenyl group, 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, in human subjects revealed that the primary metabolic pathways involved modifications at other sites of the molecule, such as N-de-ethylation, amide hydrolysis, and hydroxylations, rather than cleavage of the C-Cl bond. nih.gov This suggests that the chlorophenyl group remains intact during metabolic processes.

The resistance to enzymatic dehalogenation is a significant property. In drug design, the introduction of a chlorine atom to a molecule can enhance its biological activity, in part by increasing its lipophilicity and influencing its binding to target proteins. nih.gov The stability of the C-Cl bond ensures that the structural integrity of the active part of the molecule is maintained, allowing for sustained interaction with its biological target.

Utility as Chemical Probes for Biological Systems

While direct applications of 4-(4-Chlorophenyl)butan-2-amine as a chemical probe are not widely reported, its structural framework is a component of molecules designed to interact with specific biological systems. Its known use as a reagent in the synthesis of antihypertensive β-adrenergic blocking agents suggests that molecules derived from this scaffold can bind to β-adrenergic receptors. This implies that radiolabeled or fluorescently tagged versions of 4-(4-Chlorophenyl)butan-2-amine or its close analogs could potentially be developed as chemical probes to study the distribution, density, and function of these receptors in vitro and in vivo.

The development of such probes would be valuable for research in areas such as cardiovascular pharmacology and neuroscience, enabling the visualization and quantification of receptor dynamics in response to various stimuli or pathological conditions. However, specific research demonstrating the use of 4-(4-Chlorophenyl)butan-2-amine itself as a chemical probe is currently limited in the available scientific literature.

Applications as Research Chemicals and Intermediates in Chemical Biology Studies

The primary utility of 4-(4-Chlorophenyl)butan-2-amine in research lies in its role as a versatile intermediate for the synthesis of a wide range of biologically active compounds. Its chemical structure, featuring a primary amine and a chlorophenyl group, allows for various chemical modifications to generate libraries of new molecules for screening and lead optimization in drug discovery.

Several studies have utilized the 4-(4-chlorophenyl) scaffold to synthesize derivatives with potential therapeutic applications. For example, a series of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones were synthesized and evaluated for their antimicrobial activity. researchgate.net The structures of these compounds were confirmed using elemental analysis and spectral data, and they showed promising activity against various bacterial strains. researchgate.net

In another study, derivatives of 4-(4-chlorophenyl)cyclohexane carbohydrazide (B1668358) were synthesized and tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net The results indicated that the introduction of different heterocyclic rings to the core structure significantly influenced the antibacterial activity. researchgate.net

Furthermore, the 4-(4-chlorophenyl)furan moiety has been incorporated into the design of novel inhibitors of tubulin polymerization, a key target in cancer chemotherapy. nih.gov These synthetic compounds demonstrated potent antitumor activity in vitro. nih.gov

The following table summarizes the research findings on the biological activities of compounds synthesized using a 4-(4-chlorophenyl) core structure, highlighting the versatility of this scaffold in medicinal chemistry research.

| Compound Class | Target/Activity | Research Findings |

| 4-(4-chlorophenyl)thiazol-2-amine derivatives | Antimicrobial | Showed promising activity against B. subtilis, E. coli, and S. aureus. researchgate.net |

| 4-(4-chlorophenyl)cyclohexane carbohydrazide derivatives | Antibacterial | Derivatives with nitrogen heterocyclic rings showed significant activity against Staphylococcus aureus, S. pyogenes, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net |

| 5-(4-chlorophenyl)furan derivatives | Anticancer (Tubulin polymerization inhibition) | Displayed potent to moderate antitumor activity against leukemia cell lines. nih.gov |

| 4-(4-chlorophenyl)thiazol-2-amines | DNase I inhibition | Synthesized hybrids were evaluated for their inhibitory effectiveness against bovine pancreatic DNase I. mdpi.com |

Q & A

Basic Research Question

- Liquid Chromatography-Mass Spectrometry (LC-MS): Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) enable separation. Use ESI+ mode for protonated molecular ions ([M+H]⁺).

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) identifies regiochemical shifts (e.g., para-chlorophenyl vs. ortho isomers).

- FT-IR Spectroscopy: Amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) confirm functional groups .

How do electronic effects of the 4-chlorophenyl group influence the compound’s reactivity in substitution reactions?

Advanced Research Question

The electron-withdrawing chlorine at the para position:

- Deactivates the phenyl ring , directing electrophilic substitution to meta positions.

- Enhances stability of intermediates in SNAr (nucleophilic aromatic substitution) reactions.

- Modulates basicity of the amine group via resonance effects.

Experimental validation: Compare reaction rates with analogs (e.g., 4-fluorophenyl or unsubstituted phenyl) under identical conditions .

What strategies mitigate discrepancies in biological activity data across studies?

Advanced Research Question

Contradictions in bioactivity (e.g., IC₅₀ values) may arise from:

- Purity variations: Validate compound integrity via HPLC (>95% purity).

- Assay conditions: Standardize buffer pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Target specificity: Use knockout models or competitive binding assays to confirm on-target effects.

Reproducibility requires adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Basic Research Question

- Light sensitivity: Store in amber vials at -20°C to prevent photodegradation.

- Humidity control: Use desiccants to avoid hydrolysis of the amine group.

- Long-term stability: Monitor via accelerated stability studies (40°C/75% RH for 6 months).

Degradation products (e.g., oxidized imines) can be identified via LC-MS/MS .

What computational methods predict the pharmacokinetic properties of 4-(4-Chlorophenyl)butan-2-amine?

Advanced Research Question

- Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration).

- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and hERG inhibition.

- Docking Studies: AutoDock Vina models interactions with targets (e.g., monoamine transporters).

Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

How can enantiomeric resolution be achieved for chiral derivatives of 4-(4-Chlorophenyl)butan-2-amine?

Advanced Research Question

- Chiral Chromatography: Use amylose- or cellulose-based columns with hexane/isopropanol gradients.

- Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively modify one enantiomer.

- Circular Dichroism (CD): Confirm absolute configuration by comparing experimental and calculated spectra.

Racemic mixtures may exhibit divergent bioactivity, necessitating stereochemical control .

What are the implications of hydrogen-bonding motifs in cocrystals of 4-(4-Chlorophenyl)butan-2-amine?

Advanced Research Question

Cocrystallization with carboxylic acids (e.g., succinic acid) forms N-H⋯O hydrogen bonds , altering solubility and bioavailability. Graph set analysis (e.g., Etter’s rules) classifies motifs like rings. Synchrotron XRD provides high-resolution data for weak interactions (e.g., C-H⋯Cl) .

How do structural analogs compare in SAR studies for neurotransmitter receptor affinity?

Advanced Research Question

- Substituent Effects: Replace chlorine with fluorine or methyl to assess steric/electronic impacts.

- Chain Length: Shorten the butan-2-amine chain to probe binding pocket size.

Case study: 1-(4-Fluorophenyl)butan-2-amine shows higher serotonin receptor affinity due to fluorine’s electronegativity, while chlorine enhances metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.